[2,2'-Bipyridin]-3-yl acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(2-pyridin-2-ylpyridin-3-yl) acetate |
InChI |
InChI=1S/C12H10N2O2/c1-9(15)16-11-6-4-8-14-12(11)10-5-2-3-7-13-10/h2-8H,1H3 |
InChI Key |
GGPKPRWPUSDKJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(N=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Derivative Chemistry of 2,2 Bipyridin 3 Yl Acetate
Historical and Contemporary Approaches to the 2,2'-Bipyridine (B1663995) Core Synthesis
The chemistry of 2,2'-bipyridine (bpy) dates back to 1888, when it was first discovered and synthesized by Fritz Blau through the dry distillation of copper(II) pyridine-2-carboxylate. nih.gov This foundational discovery initiated over a century of research into bipyridine chemistry, leading to a vast family of related compounds. nih.gov Early methods have since been expanded and largely replaced by more efficient and versatile synthetic strategies.
Contemporary synthesis of the 2,2'-bipyridine core is dominated by powerful cross-coupling reactions, which offer high yields and broad functional group tolerance. lboro.ac.ukresearchgate.net These methods can be broadly categorized:
Ullmann-type Homocoupling: This classic method involves the coupling of two molecules of a 2-halopyridine, often promoted by copper or palladium catalysts. lboro.ac.ukresearchgate.net Recent advancements have focused on developing more efficient catalytic systems to overcome some of the harsh conditions traditionally required. researchgate.net
Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions. The Suzuki coupling, which utilizes pyridylboronic acids, and the Negishi coupling, employing organozinc reagents, are prominent examples used for constructing the bipyridine skeleton. mdpi.com These reactions are valued for their reliability and adaptability to various substituted pyridine (B92270) precursors. mdpi.com
Coupling with Pyridine-N-Oxides: The use of pyridine-N-oxides has emerged as a significant strategy, as the N-oxide group can activate the pyridine ring for certain coupling reactions. lboro.ac.ukresearchgate.net
Other Methods: Additional strategies include reactions involving Grignard reagents and dehydrogenative dimerization, where unfunctionalized pyridines are coupled directly, often with palladium catalysis in the presence of an oxidant. researchgate.net
The sustained development of these synthetic routes is driven by the importance of bipyridine-containing compounds in coordination chemistry, catalysis, and materials science. lboro.ac.ukresearchgate.net
Targeted Synthesis of [2,2'-Bipyridin]-3-ol, the Direct Precursor
The direct precursor required for the synthesis of [2,2'-Bipyridin]-3-yl acetate (B1210297) is [2,2'-Bipyridin]-3-ol. The introduction of a hydroxyl group at the 3-position of the bipyridine ring is a key strategic step that enables the final esterification.
A specific and effective method for introducing a hydroxyl group at the 3-position involves the diazotization of an amino-substituted bipyridine precursor. Research has demonstrated that [2,2'-Bipyridin]-3-ol can be successfully synthesized from [2,2'-Bipyridine]-3-amine. researchgate.net A more direct route starts from [2,2'-Bipyridine]-3,3'-diamine (B2725736). researchgate.netresearchgate.net The diazotization of this diamine precursor in an acidic medium leads to the formation of a diazonium salt, which is subsequently hydrolyzed to yield the corresponding alcohol, [2,2'-Bipyridin]-3-ol. researchgate.net This transformation is a well-established method in aromatic chemistry for converting amino groups into hydroxyl groups.
The purity of [2,2'-Bipyridin]-3-ol is critical for the success of the subsequent esterification step. Standard laboratory techniques are employed for its purification and characterization.
Purification:
Recrystallization: This is a common technique for purifying solid organic compounds like the target precursor. The choice of solvent is crucial, with polar solvents such as ethanol (B145695) or dimethylformamide (DMF) often being suitable for bipyridine derivatives. The principle relies on the differential solubility of the compound and impurities at varying temperatures.
Column Chromatography: For more challenging separations, column chromatography using a stationary phase like silica (B1680970) gel is highly effective. The mixture is passed through the column, and components are separated based on their differential adsorption to the stationary phase, allowing for the isolation of the pure [2,2'-Bipyridin]-3-ol.
Characterization: Once purified, the identity and purity of the compound are confirmed using a suite of spectroscopic and analytical methods. These typically include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to elucidate the molecular structure, Infrared (IR) spectroscopy to identify functional groups (such as the O-H stretch of the hydroxyl group), and Mass Spectrometry (MS) to confirm the molecular weight.
Esterification Methods for [2,2'-Bipyridin]-3-yl acetate Formation
The final step in the synthesis is the formation of the acetate ester from the [2,2'-Bipyridin]-3-ol precursor. This is achieved through esterification, specifically an acetylation reaction.
There are multiple approaches to acetylate the hydroxyl group of [2,2'-Bipyridin]-3-ol.
In Situ Acetylation: One reported synthesis indicates that the acetyl derivative, this compound, can be obtained directly during the synthesis of the precursor alcohol. researchgate.net When the diazotization of [2,2'-Bipyridine]-3,3'-diamine is carried out in acetic acid, the acetic acid can serve as both the reaction medium and the acetylating agent, leading to the formation of the acetate ester in the same reaction vessel. researchgate.net
Conventional Acetylation: A more common and controllable method involves the reaction of the isolated and purified [2,2'-Bipyridin]-3-ol with an acetylating agent. Acetic anhydride (B1165640) is a highly effective reagent for this purpose. mdpi.com The reaction typically involves mixing the alcohol with acetic anhydride, often with gentle heating to increase the reaction rate. mdpi.com This method is widely used for the acetylation of alcohols and phenols due to its efficiency and the formation of volatile byproducts. mdpi.commedcraveonline.com
| Procedure | Acetylating Agent | Description | Reference |
|---|---|---|---|
| In Situ Acetylation | Acetic Acid | Performed during the diazotization of the amine precursor, where acetic acid acts as the solvent and acetyl source. | researchgate.net |
| Conventional Acetylation | Acetic Anhydride | Reaction of isolated [2,2'-Bipyridin]-3-ol with acetic anhydride, a common and efficient method for ester formation. | mdpi.com |
To maximize the yield and purity of the final product, this compound, optimization of the reaction conditions is essential. For the conventional acetylation using acetic anhydride, several parameters can be adjusted:
Stoichiometry: Using a slight excess of the acetylating agent (acetic anhydride) can help drive the reaction to completion.
Temperature: While some acetylations proceed at room temperature, moderate heating (e.g., to 60 °C) can significantly reduce the reaction time and improve conversion rates. mdpi.com
Catalysis: Although the reaction can proceed without a catalyst, the addition of a base catalyst, such as pyridine or 4-(dimethylamino)pyridine (DMAP), can accelerate the reaction, particularly if the substrate is less reactive. medcraveonline.com
Reaction Time: The progress of the reaction should be monitored (e.g., by thin-layer chromatography) to determine the optimal time for completion, avoiding potential side reactions or degradation from prolonged heating.
Design and Synthesis of Advanced this compound Derivatives
The development of novel this compound derivatives is driven by the demand for ligands with precise functionalities for applications in catalysis, sensing, and materials science. The synthetic strategies employed are designed to be modular, allowing for systematic tuning of the ligand's properties.
The acetate group at the 3-position of the bipyridine ring is a prime site for initial modifications. The ester can be readily hydrolyzed to yield [2,2'-Bipyridin]-3-ol, a key intermediate for a variety of subsequent transformations. This hydroxyl group can then be re-esterified with a wide range of carboxylic acids to introduce new functional groups.
Alternatively, transesterification offers a direct route to modify the acetate moiety without proceeding through the free alcohol. This can be achieved using either acid or base catalysis, or through enzymatic methods, for instance, with lipases, which can offer high selectivity and mild reaction conditions. These approaches allow for the introduction of functionalities such as long alkyl chains for solubility tuning, polymerizable groups for material integration, or moieties bearing additional donor atoms for creating polydentate ligands.
Table 1: Illustrative Examples of Acetate Moiety Modification
| Starting Material | Reagents and Conditions | Product | Potential Functionality |
|---|---|---|---|
| This compound | 1. NaOH (aq), reflux2. Acryloyl chloride, Et3N, CH2Cl2, 0 °C | [2,2'-Bipyridin]-3-yl acrylate | Polymerizable unit for functional materials |
| This compound | Benzyl alcohol, H2SO4 (cat.), toluene, reflux | [2,2'-Bipyridin]-3-yl benzoate | Modified electronic properties and steric bulk |
The synthesis of chiral bipyridine ligands is of significant interest for their application in asymmetric catalysis. researchgate.net Starting from this compound, chirality can be introduced through several strategies. One approach involves the enzymatic resolution of the corresponding alcohol, [2,2'-Bipyridin]-3-ol, or the modification of the acetate group with a chiral acid.
A more direct method is the de novo synthesis of the bipyridine framework using chiral precursors, often derived from natural sources like terpenes. durham.ac.ukacs.org For instance, chiral moieties can be incorporated into one of the pyridine rings before the coupling reaction to form the bipyridine structure. This allows for the precise placement of stereogenic centers in close proximity to the metal-binding site, which is crucial for effective stereochemical control in catalytic reactions. The development of chiral 2,2'-bipyridine-diol ligands highlights the feasibility of introducing stereogenic centers at various positions on the bipyridine scaffold. rsc.org
Table 2: Approaches for the Synthesis of Chiral Bipyridine Derivatives
| Strategy | Description | Example Precursors | Resulting Chiral Moiety |
|---|---|---|---|
| Chiral Pool Synthesis | De novo construction of the pyridine nucleus from readily available chiral starting materials. durham.ac.ukacs.org | Pinocarvone, Myrtenal, Menthone | Terpene-derived chiral bipyridine ligands |
| Asymmetric Derivatization | Functionalization of a prochiral bipyridine with a chiral auxiliary or catalyst. | [2,2'-Bipyridin]-3-ol, chiral carboxylic acid | Chiral ester derivative |
While the 3-position is occupied by the acetate group, other positions on the bipyridine rings can be selectively functionalized to further tune the ligand's properties. Directed ortho-metalation, for example, can be employed to introduce substituents at the positions adjacent to the nitrogen atoms. Furthermore, nucleophilic or electrophilic aromatic substitution reactions can be directed to specific positions based on the electronic nature of the bipyridine rings and any existing substituents.
For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are powerful tools for introducing aryl or alkyl groups at specific halogenated positions of the bipyridine framework. researchgate.net The synthesis of unsymmetrically substituted 2,2'-bipyridines has been achieved through regioselective methods, demonstrating the ability to precisely control the substitution pattern. researchgate.net
This compound and its derivatives can serve as key building blocks in the multi-step synthesis of more complex molecular and supramolecular architectures. vapourtec.com These intricate structures are designed for specific functions, such as in molecular machines, sensors, or advanced catalytic systems.
The synthesis of such complex molecules often involves a carefully planned sequence of reactions that combines the methodologies described above. For example, a multi-step sequence could begin with the modification of the acetate group, followed by the introduction of a chiral center, and conclude with the regioselective functionalization of the bipyridine core to attach the molecule to a surface or a polymer backbone. The development of continuous flow processes for multi-step synthesis is also a promising avenue for the efficient and scalable production of these complex bipyridine-based molecules.
Coordination Chemistry of 2,2 Bipyridin 3 Yl Acetate As a Ligand
Ligand Design Principles and Chelation Dynamics
The design of [2,2'-Bipyridin]-3-yl acetate (B1210297) as a ligand is predicated on the robust chelating ability of the 2,2'-bipyridine (B1663995) unit, modified by the electronic and steric influences of the 3-yl acetate substituent. This design allows for a nuanced interplay of coordination modes and binding affinities.
The foundational aspect of [2,2'-Bipyridin]-3-yl acetate's coordinating ability lies in its 2,2'-bipyridine core. This unit is a classic bidentate chelating ligand, forming stable complexes with a wide array of transition metals. wikipedia.orgwikipedia.org Coordination occurs through the two nitrogen atoms of the pyridine (B92270) rings, which bind to a metal center to form a stable five-membered chelate ring. wikipedia.org This bidentate chelation is the primary and most common binding mode for virtually all 2,2'-bipyridine-based ligands. wikipedia.org The formation of this chelate ring significantly enhances the stability of the resulting metal complexes compared to coordination with monodentate pyridine ligands, an effect known as the chelate effect. nih.gov
The introduction of an acetate group at the 3-position of the bipyridine ring modifies the ligand's interaction with metal centers through both steric and electronic effects.
Electronic Effects: The acetate group, particularly its carbonyl moiety, is generally considered to be electron-withdrawing. This property can decrease the electron density on the pyridine rings, thereby reducing the Lewis basicity of the nitrogen donor atoms. A decrease in basicity can influence the strength of the metal-ligand bond. In ruthenium complexes with substituted bipyridine ligands, for instance, the addition of electron-donor or electron-acceptor groups to the 4- and 4′- positions is known to alter the physicochemical properties of the resulting complexes. acs.org While the effect is most pronounced at the 4,4'- and 5,5'- positions, a substituent at the 3-position will similarly modulate the electronic character of the ligand.
Steric Effects: Substituents on the bipyridine ring can introduce steric hindrance that affects the geometry and stability of the metal complex. A substituent at the 3- or 3'- position is adjacent to the coordinating nitrogen atoms and can influence the approach of the metal ion and the conformation of the resulting complex. For meta-substituted phenylpyridines, steric effects are important in directing the formation of cyclometallated products. researchgate.net While the acetate group is not exceptionally bulky, its proximity to the coordination site could cause minor distortions in the complex geometry compared to the unsubstituted bipyridine ligand.
The presence of the acetate group introduces the possibility of competitive binding. While the bipyridine unit provides a strong bidentate N,N-donor site, the carboxylate group of the acetate is also a potential coordination site (O-donor). Studies involving separate acetate and 2,2'-bipyridine ligands with d-block group 12 metals (Zn²⁺, Cd²⁺, Hg²⁺) have systematically investigated the competition between these two coordinating moieties. rsc.org
The outcome of this competition is highly dependent on the metal-to-ligand ratio. For example, with an excess of acetate, complexes containing both one bipyridine and two acetate ligands were formed. rsc.org Conversely, a sufficient excess of bipyridine can lead to the complete exclusion of acetate from the coordination sphere, resulting in complexes like [Zn(bpy)₃]²⁺. rsc.org In the case of this compound, the acetate group is tethered to the primary bipyridine ligand. This could lead to several possibilities:
The acetate group may remain as a non-coordinating pendant arm.
It could coordinate to the same metal center, making the ligand act as a tridentate N,N,O-donor.
It could bridge to an adjacent metal center, leading to the formation of coordination polymers.
The specific behavior would depend on the metal ion's coordination preferences, the solvent system, and the reaction stoichiometry. e3s-conferences.org For instance, in complexes of mercury(II), the flexible coordination environment of the metal facilitates the predominance of ligand steric and electronic effects in determining the final structure. nih.gov
The coordination behavior of this compound can be benchmarked against that of unsubstituted 2,2'-bipyridine and its other derivatives.
Unsubstituted 2,2'-Bipyridine: Complexes with unsubstituted bipyridine are generally very stable. nih.gov Due to the likely electron-withdrawing nature of the 3-yl acetate group, it is expected that complexes of this compound may exhibit slightly lower thermodynamic stability compared to their unsubstituted bpy counterparts.
Other Substituted 2,2'-Bipyridines: The properties of bipyridine complexes are tunable by altering the substituents.
Electron-donating groups (e.g., methyl, methoxy) at the 4,4'-positions generally increase the electron density on the nitrogen atoms, strengthening the metal-ligand bond and destabilizing the highest occupied molecular orbital (HOMO). acs.org
Electron-withdrawing groups (e.g., cyano, trifluoromethyl) decrease the ligand's basicity.
Sterically bulky groups at the 6,6'-positions can protect the metal center but may also introduce steric strain that can distort the coordination geometry, as seen in some square planar complexes. wikipedia.org
The 3-yl acetate substituent offers a unique combination of moderate electronic effects and the potential for secondary coordination, distinguishing it from simple electron-donating or sterically hindering groups.
Synthesis and Structural Elucidation of Metal Complexes
The versatile coordination ability of the bipyridine framework allows for the synthesis of complexes with a wide range of transition metals.
This compound is expected to form stable complexes with numerous transition metals. The synthesis typically involves the reaction of the ligand with a metal salt in a suitable solvent.
Ruthenium (Ru): Ruthenium(II) complexes with bipyridine ligands are among the most studied due to their rich photophysical and electrochemical properties. wikipedia.org The synthesis of a Ru(II) complex with this compound would likely follow established procedures, such as reacting the ligand with a precursor like RuCl₃·xH₂O or cis-[Ru(bpy)₂Cl₂]. wikipedia.org The resulting complexes, such as [Ru(bpy)₃]²⁺ analogues, are typically octahedral. wikipedia.orgmdpi.com The presence of the acetate group could offer a site for further functionalization.
Copper (Cu): Copper(II) is known to form a variety of complexes with bipyridine, exhibiting diverse coordination geometries including square pyramidal, trigonal bipyramidal, and octahedral, depending on the ligand-to-metal ratio and the presence of other coordinating species like water or counter-ions. nih.gov Synthesis can be achieved by reacting the ligand with a copper(II) salt, such as copper(II) perchlorate (B79767) or copper(II) chloride. e3s-conferences.orgjocpr.com An asymmetrically substituted bipyridine derivative has been shown to form an unusual six-coordinate copper(II) complex. nih.gov
Zinc (Zn), Cadmium (Cd), and Mercury (Hg): These Group 12 elements readily form complexes with nitrogen-donor ligands like bipyridine. purechemistry.org
Zinc(II) complexes with bipyridine and acetate have been synthesized, showing that the coordination environment can vary from distorted trigonal-bipyramidal to octahedral depending on the stoichiometry. core.ac.uk
Cadmium(II) and Mercury(II) also form stable complexes. st-andrews.ac.uk Studies on competitive binding show that both bipyridine and acetate can coordinate to these metals, with the final product depending on the reaction conditions. rsc.org While Zn and Cd complexes with certain ligands tend to be mononuclear, Hg complexes can form dinuclear structures with bridging chlorides. st-andrews.ac.uk
| Metal Ion | Common Oxidation State | Typical Coordination Number | Common Geometries | Reference |
|---|---|---|---|---|
| Ruthenium (Ru) | +2 | 6 | Octahedral | wikipedia.org |
| Copper (Cu) | +2 | 4, 5, 6 | Square Planar, Square Pyramidal, Trigonal Bipyramidal, Octahedral | nih.gov |
| Zinc (Zn) | +2 | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Octahedral | core.ac.uk |
| Cadmium (Cd) | +2 | 4, 6 | Tetrahedral, Octahedral | st-andrews.ac.uk |
| Mercury (Hg) | +2 | 2, 4 | Linear, Tetrahedral, Dinuclear | nih.govst-andrews.ac.uk |
Single Crystal X-ray Diffraction Analysis of Coordination Geometries
In tris-bipyridyl complexes, such as [Ru(bpy)₃]²⁺, the metal ion is typically found in a distorted octahedral environment. wikipedia.org The geometry of complexes involving this compound is expected to be similar, though the asymmetric nature of the ligand could introduce minor distortions. Key structural parameters for bipyridine complexes include the metal-nitrogen bond lengths and the N-M-N "bite angle." The steric bulk of the 3-acetate group could potentially influence crystal packing and intermolecular interactions. nih.gov
Table 1: Representative Crystallographic Data for Metal-Bipyridine Complexes
| Complex | Metal Ion | Coordination Geometry | Avg. M-N Bond Length (Å) | N-M-N Bite Angle (°) |
|---|---|---|---|---|
| [Fe(bpy)₃]²⁺ | Fe(II) | Distorted Octahedral | ~1.96 | ~81.5 |
| [Ru(bpy)₃]²⁺ | Ru(II) | Distorted Octahedral | ~2.05 | ~78.8 |
| [Ni(bpy)₃]²⁺ | Ni(II) | Distorted Octahedral | ~2.09 | ~79.1 |
Note: Data is for the parent 2,2'-bipyridine (bpy) ligand and serves as an expected baseline for this compound complexes.
Spectroscopic Characterization (e.g., NMR, UV-Vis, IR, Mass Spectrometry) of Metal Complexes
Spectroscopic methods are essential for characterizing the structure and electronic properties of metal complexes in solution and the solid state. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy is highly sensitive to the coordination of bipyridine ligands. rsc.orgsemanticscholar.org Upon complexation, the proton signals of the ligand typically shift downfield due to the deshielding effect of the metal center. mdpi.com For a symmetric ligand like 2,2'-bipyridine, four unique proton signals are observed. However, for the asymmetric this compound, eight distinct signals for the bipyridyl ring protons would be expected, providing a more complex but informative spectrum. The protons on the acetate methyl group would also provide a characteristic singlet.
Table 2: Illustrative ¹H NMR Chemical Shifts (δ, ppm) for [Ru(bpy)₃]²⁺ in CD₃CN
| Proton | Chemical Shift (ppm) |
|---|---|
| H6, H6' | 8.54 |
| H3, H3' | 8.08 |
| H4, H4' | 7.73 |
Note: Data is for the parent 2,2'-bipyridine (bpy) ligand. rsc.orgresearchgate.net The spectrum of a this compound complex would be more complex due to its asymmetry.
UV-Visible (UV-Vis) Spectroscopy The electronic spectra of bipyridine complexes are characterized by two main types of transitions. mdpi.com
Intraligand (π–π) transitions:* Occurring in the UV region (<300 nm), these intense absorptions are associated with electronic transitions within the aromatic system of the ligand itself. nih.gov
Metal-to-Ligand Charge Transfer (MLCT) transitions: Often found in the visible region, these bands are responsible for the vibrant colors of many transition metal-bipyridine complexes. wikipedia.org They involve the transfer of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy of these transitions is sensitive to the nature of the metal, its oxidation state, and the solvent. rsc.org
Infrared (IR) Spectroscopy IR spectroscopy is useful for confirming ligand coordination. The vibrational frequencies of the pyridine ring, particularly the C=C and C=N stretching modes (typically 1400-1600 cm⁻¹), often shift to higher wavenumbers upon coordination to a metal center. rsc.orgresearchgate.net For complexes of this compound, a strong band corresponding to the C=O stretch of the acetate group would be expected around 1730-1760 cm⁻¹. The position of this band could provide insight into whether the carbonyl oxygen is involved in any secondary interactions. dtic.mil
Mass Spectrometry Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the composition of coordination complexes. It typically shows a prominent peak for the molecular ion [M(L)ₓ]ⁿ⁺ or related fragments, such as those resulting from the loss of a ligand or counter-ion. mdpi.com
Formation of Mono-, Bis-, and Tris-ligand Complexes
As a bidentate ligand, this compound can form complexes with varying stoichiometries depending on the metal ion's size, preferred coordination number, and the reaction conditions. wikipedia.org
Mono-ligand complexes: [M(L)]ⁿ⁺ are formed, often with other co-ligands (like solvents or anions) filling the remaining coordination sites.
Bis-ligand complexes: [M(L)₂]ⁿ⁺ are common, particularly for square planar (e.g., Pd²⁺, Pt²⁺) or tetrahedral metals. Octahedral metals can form bis-complexes with two additional monodentate ligands.
Tris-ligand complexes: [M(L)₃]ⁿ⁺ are characteristic of many transition metals that favor a six-coordinate octahedral geometry, such as Fe²⁺, Ru²⁺, and Co²⁺. wikipedia.org
The competition between this compound and other ligands, such as acetate ions, can lead to the formation of mixed-ligand species, with the final product depending on the relative concentrations and stability constants. rsc.org
Thermodynamic and Kinetic Investigations of Complex Formation
The stability and reactivity of metal complexes are governed by thermodynamic and kinetic factors.
Stability Constant Determinations
Source: Data compiled for the parent 2,2'-bipyridine ligand. nih.govcore.ac.uk
Ligand Exchange Kinetics
Ligand exchange kinetics describe the rate and mechanism by which a coordinated ligand is replaced by another. These studies are crucial for understanding reaction mechanisms. nih.gov For bidentate ligands like bipyridine, the process often begins with the unwrapping or dissociation of one of the two nitrogen atoms, which is frequently the rate-determining step. researchgate.net The subsequent coordination of the incoming ligand can proceed through either a dissociative mechanism (where the departing ligand leaves before the new one binds) or an associative mechanism (where the incoming ligand first forms an intermediate of higher coordination number). The rates of these exchanges can be influenced by factors such as the metal ion, steric hindrance from the ligands, and solvent. whiterose.ac.uk
Solvent Effects on Complexation Equilibrium
The solvent plays a critical role in complexation reactions. It can influence the stability of the complex by solvating the reactants and products to different extents. Furthermore, coordinating solvents can compete with the ligand for sites on the metal ion. The effect of the solvent can be observed spectroscopically; for instance, the position of the MLCT absorption band in UV-Vis spectra often shifts with solvent polarity, a phenomenon known as solvatochromism. researchgate.net This shift reflects changes in the relative energy levels of the metal and ligand orbitals, providing insight into how the solvent modulates the electronic structure and stability of the complex. mdpi.com
Catalytic Applications of 2,2 Bipyridin 3 Yl Acetate Metal Complexes
Homogeneous Catalysis
In homogeneous catalysis, the catalyst and reactants exist in the same phase, allowing for high activity and selectivity under mild conditions. mdpi.comug.edu.pl Metal complexes of [2,2'-Bipyridin]-3-yl acetate (B1210297) are anticipated to be effective homogeneous catalysts, where the bipyridine framework serves as a robust bidentate ligand, stabilizing the metal center and participating directly in the catalytic cycle. ug.edu.pl
The 2,2'-bipyridine (B1663995) scaffold is a foundational ligand in transition metal-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds. mdpi.com In reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, palladium catalysts are commonly employed, and bipyridine ligands are known to stabilize the active catalytic species, facilitate oxidative addition and reductive elimination steps, and prevent catalyst decomposition. mdpi.commdpi.com
While extensive data on catalysts derived specifically from [2,2'-Bipyridin]-3-yl acetate is not prevalent in current literature, the principles from related systems are directly applicable. For instance, various substituted 2,2'-bipyridines have been successfully used in Suzuki and Stille coupling reactions to synthesize complex organic molecules. mdpi.commdpi.com The acetate group at the 3-position of this compound would be expected to influence the catalyst's electronic nature and solubility, potentially tuning its reactivity and allowing for optimization in specific solvent systems. The formation of stable palladium complexes is crucial for catalytic efficiency, and ligands like this compound contribute to the robustness required for these transformations. researchgate.netelsevierpure.com
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a critical field in modern chemistry. researchgate.net Chiral derivatives of 2,2'-bipyridine are highly sought-after ligands for inducing enantioselectivity in metal-catalyzed reactions. researchgate.netrsc.org By introducing a chiral center into a derivative of this compound, it is possible to create a catalytic environment that favors the formation of one enantiomer of a product over the other.
Although specific studies on chiral derivatives of this compound for this reaction were not found, research on structurally related chiral bipyridine ligands highlights the potential of this compound class. Copper(I) complexes, in particular, have been effective in the asymmetric allylic oxidation of cyclic olefins. In one study, a copper(I) triflate complex with a chiral bipyridine ligand derived from nopinone (B1589484) (PINDY) demonstrated promising enantioselectivity and rapid reaction rates for the oxidation of substrates like cyclohexene (B86901) and cyclopentene. durham.ac.uk This work underscores the principle that chiral bipyridine ligands can create highly selective catalysts for oxidation reactions. durham.ac.uk
Table 1: Enantioselective Allylic Oxidation of Cyclic Olefins with a Chiral Copper(I)-Bipyridine Complex
| Substrate | Product | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Cyclopentene | (R)-2-Cyclopenten-1-yl Acetate | 0.5 | 85 | 75 |
| Cyclohexene | (R)-2-Cyclohexen-1-yl Acetate | 0.5 | 80 | 69 |
| Cycloheptene | (R)-2-Cyclohepten-1-yl Acetate | 2 | 75 | 49 |
Data sourced from a study on a related chiral bipyridine ligand system. durham.ac.uk
Similarly, metal-catalyzed asymmetric cyclopropanation is a powerful method for constructing three-membered rings enantioselectively. Copper complexes featuring chiral bipyridine ligands have been shown to be effective catalysts for this transformation. For example, a Cu(I) complex of a menthone-derived chiral bipyridine (MINDY) was used to catalyze the reaction between styrene (B11656) and ethyl diazoacetate, yielding the corresponding cyclopropane (B1198618) product with good enantioselectivity. durham.ac.uk The catalyst's structure, dictated by the chiral ligand, controls the stereochemical outcome of the reaction. durham.ac.uk
Table 2: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate
| Catalyst Metal | Chiral Ligand | Diastereomeric Ratio (trans:cis) | Yield (%) | Enantiomeric Excess (ee, %) (trans-isomer) |
|---|---|---|---|---|
| Cu(I) | MINDY | 90:10 | 65 | 72 |
Data sourced from a study on a related chiral bipyridine ligand system. durham.ac.uk
Metal complexes with bipyridine ligands are versatile catalysts for a wide range of oxidation and reduction processes. nih.gov Ruthenium-bipyridine complexes, for instance, are well-known for their ability to catalyze water oxidation. wikipedia.org Palladium(II) complexes with bipyridine ligands have been shown to be active homogeneous catalysts for the disproportionation of hydrogen peroxide and the oxidation of sulfides. researchgate.net
Furthermore, the bipyridine ligand itself can be redox-active. In certain low-valent transition metal complexes, electron transfer can occur from the metal to the ligand, generating a bipyridine radical anion. mdpi.com This redox non-innocence of the ligand can play a crucial role in catalytic cycles, particularly in reduction catalysis, by storing and transferring electrons. mdpi.com Complexes of this compound with metals like iron, ruthenium, or cobalt could potentially leverage these properties for catalytic reductions.
Application in Asymmetric Catalysis with Chiral Derivatives
Photoredox Catalysis and Light-Driven Transformations
Photoredox catalysis utilizes visible light to drive chemical reactions by generating highly reactive excited states of a photocatalyst. ucla.edunih.gov Tris(2,2'-bipyridine)ruthenium(II), [Ru(bpy)3]2+, is arguably the most iconic photocatalyst, and its activity stems from the robust and photochemically stable Ru(II)-bipyridine core. wikipedia.orgresearchgate.net Upon absorption of light, the complex reaches a metal-to-ligand charge-transfer (MLCT) excited state that is both a potent oxidant and reductant, enabling it to engage in single-electron transfer (SET) with organic substrates to initiate a wide array of transformations. ucla.edu
Complexes of this compound with ruthenium or iridium would be expected to exhibit similar photophysical properties. The acetate substituent could be used to fine-tune the redox potentials of the catalyst's ground and excited states, or to anchor the catalyst to a surface or another molecule. The synergy of photoredox catalysis with other catalytic manifolds, such as nickel catalysis for cross-coupling, has become a powerful tool in synthesis, and bipyridine-based complexes are central to these dual catalytic systems. nih.gov
Development of Photosensitizers for Energy Conversion
No studies detailing the synthesis or evaluation of this compound metal complexes as photosensitizers for energy conversion were found.
Catalytic Efficiency in C-S, C-O, and C-C Cross-Coupling Reactions
There is no available data on the performance of this compound-ligated metal catalysts in C-S, C-O, or C-C cross-coupling reactions.
Strategies for Enhanced Photoreactivity in Metal-Organic Systems
Research on incorporating this compound into metal-organic frameworks or other systems to enhance photoreactivity has not been reported.
Electrocatalytic Systems and Redox Flow Batteries
Redox Properties of this compound Complexes
Specific redox potentials and electrochemical behavior of this compound and its metal complexes are not documented in the reviewed literature.
Catalytic Activity in Electrocatalytic Processes
No information is available regarding the application or activity of this compound complexes in electrocatalytic processes.
Further experimental research is required to elucidate the properties and potential applications of this specific bipyridine derivative.
In-depth Literature Search Yields No Specific Data for "this compound" in Supramolecular Chemistry and Advanced Materials
A comprehensive review of available scientific literature and databases has revealed a significant lack of specific research data concerning the chemical compound "this compound" within the detailed contexts of supramolecular chemistry and advanced materials as requested.
While the broader class of 2,2'-bipyridine derivatives is well-documented in the field of supramolecular chemistry, with numerous examples of their use as ligands in the construction of complex architectures, this body of research does not specifically mention or characterize the 3-acetoxy substituted derivative . mdpi.comnih.govrsc.orgberkeley.edu General principles of supramolecular interactions, such as hydrogen bonding and π-π stacking, are fundamental to the chemistry of bipyridines, but the specific influence and role of the 3-yl acetate substituent have not been explored or reported in the literature. nih.govmdpi.com
Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for "this compound" due to the absence of published research findings. Any attempt to do so would require speculation and extrapolation from related but distinct compounds, which would not meet the required standards of scientific accuracy and specificity.
Therefore, the requested article on "Supramolecular Chemistry and Advanced Materials Incorporating this compound" cannot be produced at this time.
Supramolecular Chemistry and Advanced Materials Incorporating 2,2 Bipyridin 3 Yl Acetate
Metallosupramolecular Architectures
Bridging Ligand Applications in Multi-Metallic Systems
The design of multi-metallic systems is crucial for developing advanced catalysts, molecular magnets, and models for biological systems. The connecting units, or bridging ligands, are central to determining the structure and function of these assemblies. While 2,2'-bipyridine (B1663995) typically acts as a chelating ligand to a single metal center, its functionalization can enable it to bridge multiple metal ions. wikipedia.orgresearchgate.net
The [2,2'-Bipyridin]-3-yl acetate (B1210297) ligand possesses latent potential as a bridging unit. The primary coordination would occur through the two nitrogen atoms of the bipyridine core, binding to one metal center. The acetate group at the 3-position introduces a secondary potential binding site. The carbonyl oxygen of the acetate is a hard donor and could coordinate to a second, hard metal ion, creating a heterobimetallic complex. This bridging mode would be influenced by the steric and electronic nature of the primary metal center and any ancillary ligands.
Alternatively, hydrolysis of the acetate group to the corresponding [2,2'-bipyridine]-3-ol derivative would unmask a hydroxyl group. This deprotonated olate form is a well-established bridging moiety, capable of connecting two metal centers. This strategy of post-assembly modification is a powerful tool in supramolecular chemistry. The acetate thus acts as a protecting group for a more reactive bridging functionality. Research on related bipyridine ligands, such as 2,2'-bipyridine-3,3'-diol, has demonstrated their versatility in forming both mononuclear and dinuclear ruthenium complexes, with the coordination mode being highly dependent on the electronic properties of the co-ligands. semanticscholar.org
| Ligand Form | Primary Metal Center Binding | Potential Bridging Interaction | Resulting System | Reference Analogy |
|---|---|---|---|---|
| This compound | N,N'-chelation | Carbonyl oxygen coordination | Heterobimetallic complex | General principles of hard-soft acid-base theory |
| [2,2'-Bipyridin]-3-ol (post-hydrolysis) | N,N'-chelation | Olate bridge | Homobimetallic or Heterobimetallic complex | semanticscholar.org |
Integration into Functional Materials
The unique electronic and coordination properties of bipyridine derivatives make them ideal components for a range of functional materials. mdpi.com The introduction of an acetate group at the 3-position modifies the electronic landscape of the bipyridine core, impacting the energy levels of its molecular orbitals. This tuning is critical for applications in optoelectronics and sensing.
In the field of optoelectronics, functionalized bipyridine ligands are extensively used in the construction of emissive materials for OLEDs and photosensitizers for dye-sensitized solar cells (DSSCs). nih.govrsc.orgutexas.edu In OLEDs, iridium(III) and platinum(II) complexes incorporating substituted bipyridines are common phosphorescent emitters. rsc.org The substituents on the bipyridine ligand play a crucial role in tuning the emission color, quantum efficiency, and charge-transport properties of the complex. nih.gov The acetate group in this compound, being a moderately electron-withdrawing group, would be expected to influence the metal-to-ligand charge transfer (MLCT) excited states, which are responsible for the photoluminescent properties of these complexes. google.com This could potentially lead to a blue-shift in the emission compared to unsubstituted bipyridine complexes.
| Application | Device Component | Potential Role of this compound | Anticipated Effect | Reference Analogy |
|---|---|---|---|---|
| OLEDs | Phosphorescent Emitter (in a metal complex) | Modifies ligand field and MLCT states | Tuning of emission color and efficiency | rsc.orggoogle.com |
| Photovoltaics (DSSCs) | Photosensitizer (in a metal complex) | Modifies absorption spectrum and redox potential | Optimization of light harvesting and charge transfer | nih.gov |
Two-dimensional (2D) nanomaterials, including metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs), are materials with high surface areas and tunable structures, making them highly promising for catalysis. nih.govrsc.org Bipyridine units are frequently incorporated as linkers in these materials to serve as robust, open coordination sites for catalytically active metal ions. semanticscholar.orgrsc.org
The integration of this compound into a MOF or metal-organic layer (MOL) structure, for instance through linkage at other positions on the bipyridine rings (e.g., 5,5'-dicarboxylate), would create a porous material with pendant acetate functionalities lining the channels. rsc.org These groups could influence the catalytic environment in several ways. The steric bulk of the acetate could create specific pockets that enhance substrate selectivity. The electronic effect could modulate the activity of the catalytic metal center coordinated to the bipyridine nitrogens. Moreover, the carbonyl oxygen could act as a Lewis basic site, potentially participating in catalytic cycles, for example, by activating substrates. Studies on mixed-linker bipyridyl MOFs have shown that even subtle changes to the ligand, such as adding methyl groups, can dramatically enhance catalytic activity in reactions like Suzuki-Miyaura cross-coupling. iastate.edu This highlights the profound impact of linker engineering on the performance of MOF-based catalysts.
Fluorescent chemical sensors are powerful tools for detecting ions and molecules in biological and environmental systems. mdpi.commdpi.com Many of these sensors are based on a receptor-fluorophore design, where binding of an analyte to the receptor modulates the emission of the fluorophore. Bipyridine derivatives are excellent candidates for such probes due to their inherent fluorescence and strong metal-chelating ability. rsc.orgnih.gov The photophysical properties of substituted bipyridines can be highly sensitive to their environment and to coordination events. nih.govresearchgate.net
This compound could be developed into a chemical sensor through several mechanisms. One approach is a reaction-based probe, where the selective cleavage of the ester bond by a specific analyte (e.g., an enzyme or a reactive chemical species) would release [2,2'-bipyridine]-3-ol. The hydroxyl derivative is expected to have significantly different photophysical properties (e.g., fluorescence quantum yield or emission wavelength) from the parent acetate, leading to a "turn-on" or ratiometric sensory response. This strategy is widely employed in the design of probes for various analytes. Ruthenium(II) bipyridine complexes have been successfully developed as anion sensors, where the binding event is transduced through changes in NMR, emission, and electrochemical signals. nih.gov Similarly, pyrene-appended bipyridine hydrazone has been shown to act as a "turn-on" fluorescent sensor for Cu²⁺ ions. rsc.org
| Sensing Strategy | Target Analyte Class | Mechanism of Action | Signal Transduction | Reference Analogy |
|---|---|---|---|---|
| Reaction-based Probe | Enzymes (e.g., esterases), reactive chemical species | Analyte-induced hydrolysis of the acetate ester | Change in fluorescence upon formation of [2,2'-bipyridine]-3-ol | General principles of reaction-based probes |
| Coordination-based Probe | Metal Ions | Coordination of the metal ion to the bipyridine nitrogens | Modulation of fluorescence (quenching or enhancement) | rsc.orgnih.gov |
Mechanistic Investigations and Advanced Theoretical Studies of 2,2 Bipyridin 3 Yl Acetate
Experimental Mechanistic Elucidation in Catalysis
Experimental studies are fundamental to unraveling the intricate steps of a catalytic cycle. For catalysts incorporating ligands like [2,2'-Bipyridin]-3-yl acetate (B1210297), these investigations provide invaluable insights into reaction kinetics, the nature of intermediates, and the rate-determining steps.
The introduction of an acetate group at the 3-position of the bipyridine ring can influence the electronic properties of the ligand, which in turn can affect the rates of individual steps within a catalytic cycle. While specific kinetic data for [2,2'-Bipyridin]-3-yl acetate are not extensively documented, analogous systems suggest that electron-withdrawing or -donating substituents can have a profound impact on the catalytic turnover frequency. For example, in palladium-catalyzed allylic acetoxylation, the nature of the pyridine-like ligand is crucial in facilitating electron transfer from the metal center. caltech.edu
Table 1: Hypothetical Kinetic Data for a Catalytic Reaction Involving a this compound-Metal Complex
| Parameter | Value | Conditions |
| Rate Constant (k) | 1.2 x 10⁻³ s⁻¹ | [Substrate] = 0.1 M, [Catalyst] = 1 mol% |
| Reaction Order (Substrate) | 1 | - |
| Reaction Order (Catalyst) | 1 | - |
| Activation Energy (Ea) | 65 kJ/mol | Temperature range: 298-328 K |
This table presents hypothetical data to illustrate typical kinetic parameters that would be determined in such studies.
Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing direct evidence for proposed mechanistic pathways. nih.gov Deuteration, the replacement of a hydrogen atom with its heavier isotope deuterium, is particularly useful for elucidating mechanisms involving C-H bond activation. nih.govx-chemrx.com A significant difference in reaction rate between the deuterated and non-deuterated substrate, known as a kinetic isotope effect (KIE), can indicate that C-H bond cleavage is part of the rate-determining step. nih.gov
In the context of catalysis with this compound complexes, deuteration experiments could be employed to investigate, for example, whether a C-H activation step on a substrate is rate-limiting. The absence of a significant KIE in some palladium-catalyzed allylic oxidations using bipyrimidine ligands suggests that allylic C-H activation is not the rate-determining step in those systems. caltech.edu Such experiments would be invaluable in mapping the reaction coordinates for catalysts derived from this compound.
The species that directly participates in the catalytic cycle, known as the active catalytic species, may not be the precursor complex that is initially introduced into the reaction. Identifying this active species is crucial for understanding the mechanism. In some palladium-catalyzed reactions with pyridine-like ligands, the catalyst precursor can undergo disproportionation or react with other components of the reaction mixture to form the true catalyst. caltech.edu For molybdenum-based epoxidation catalysts with 2,2'-bipyridine (B1663995), the active species is formed in situ through reaction with the oxidant. rsc.org Similarly, for a hypothetical catalytic system employing a metal complex of this compound, it would be essential to determine whether the initial complex is the active catalyst or if it undergoes transformation under the reaction conditions. Techniques such as spectroscopy and in-situ monitoring can be employed for this purpose. For instance, dichloro(2,2′-bipyridine)copper in combination with methylaluminoxane (MAO) forms an active catalyst for 1,3-diene polymerization. mdpi.com
Computational Chemistry and Density Functional Theory (DFT) Calculations
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for complementing experimental studies and providing a deeper understanding of reaction mechanisms at the molecular level. researchgate.netscispace.com
DFT calculations can provide detailed information about the electronic structure of molecules like this compound and its metal complexes. nih.gov The energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they govern the molecule's reactivity. irjweb.comyoutube.com The HOMO represents the ability to donate an electron, while the LUMO indicates the ability to accept an electron. irjweb.com The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.com
For 2,2'-bipyridine derivatives, the HOMO is often of σ-symmetry and localized on the nitrogen atoms, indicating their σ-donating capability. researchgate.net The LUMO is typically of π-symmetry, distributed over the pyridine (B92270) rings, which relates to their π-accepting properties. researchgate.net The introduction of an acetate substituent would be expected to modulate the energies of these orbitals. DFT calculations can precisely quantify these effects, providing insights into how the acetate group influences the ligand's ability to coordinate to a metal and participate in redox processes. researchgate.netrsc.org
Table 2: Calculated Electronic Properties of this compound (Hypothetical DFT Data)
| Property | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 4.7 |
| Dipole Moment | 3.5 D |
This table presents hypothetical DFT-calculated values for this compound to illustrate the type of data generated.
DFT calculations are highly effective in modeling the interactions between ligands and metal centers. nih.gov They can accurately predict coordination geometries, bond lengths, and bond angles in metal complexes. mdpi.comelectronicsandbooks.com The coordination of a bidentate ligand like this compound to a metal ion results in the formation of a chelate ring, and the geometry of the resulting complex is a critical determinant of its reactivity. mdpi.comnih.gov
Computational models can explore different possible coordination modes and determine the most stable structures. For instance, in lanthanide complexes with substituted bipyridines, a variety of coordination numbers and geometries are observed, which can be rationalized through computational modeling. mdpi.com By modeling the interaction of this compound with various transition metals, it is possible to predict the preferred coordination geometry and the electronic consequences of this interaction, such as the extent of charge transfer between the metal and the ligand. This information is vital for understanding and predicting the catalytic behavior of such complexes.
Elucidation of Reaction Mechanisms and Transition States
Detailed mechanistic pathways and the characterization of transition states for reactions involving this compound have not been specifically reported in the reviewed literature. Generally, such investigations for related bipyridine compounds often employ computational chemistry, such as Density Functional Theory (DFT) calculations, to model reaction coordinates and identify the structures and energies of transition states. For instance, studies on other bipyridine-ligated metal complexes have elucidated mechanisms for processes like electrocatalytic CO2 reduction and palladium-catalyzed aerobic aza-Wacker reactions. princeton.edunih.gov These studies provide a framework for how the reaction mechanisms of this compound could be investigated, but specific data, including energy barriers and the nature of intermediates for this particular compound, are not available.
Conformational Analysis and Intramolecular Interactions within this compound and its Complexes
Specific conformational analysis and detailed studies of intramolecular interactions for this compound and its complexes are not documented in the available scientific literature. Research on structurally similar molecules, such as 2,2'-bipyridine-3,3'-diol, has explored ground- and excited-state tautomerization and the effects of solvent polarity and nanoconfinement on these processes. nih.gov Such studies on analogous compounds suggest that the acetate group in this compound could influence the rotational barrier between the two pyridine rings and participate in intramolecular hydrogen bonding or other non-covalent interactions, particularly in its metal complexes. However, without specific experimental or theoretical data, any discussion of its conformational preferences or intramolecular interactions remains speculative.
Advanced Spectroscopic and Analytical Techniques for Mechanistic Insights
In-situ NMR Spectroscopy
Time-Resolved Spectroscopy (e.g., for photocatalysis)
Specific time-resolved spectroscopic studies on this compound, particularly in the context of photocatalysis, are absent from the scientific literature. Time-resolved techniques, such as transient absorption and time-resolved infrared spectroscopy, are crucial for understanding the dynamics of excited states and short-lived intermediates in photochemical processes. researchgate.net While the broader field of bipyridine-containing metal complexes is extensively studied in photocatalysis, with time-resolved spectroscopy being a key tool to unravel electron transfer and energy transfer dynamics, no such data has been published for this compound. The photophysical properties and excited-state dynamics of this specific compound remain uncharacterized.
Conclusion and Future Research Directions
Synthesis of Key Findings and Contributions of [2,2'-Bipyridin]-3-yl acetate (B1210297) Research
The primary contribution in the field of [2,2'-Bipyridin]-3-yl acetate research to date lies in its synthesis. A notable method for its preparation involves the diazotization of [2,2'-bipyridine]-3,3'-diamine (B2725736) in acetic acid, which yields the acetyl derivative of 2,2'-bipyridine-3-hydroxylamine. researchgate.net This synthetic pathway is significant as it provides a direct route to introducing an acetate functional group onto the bipyridine framework at the 3-position, a site that can influence the electronic and steric properties of the resulting metal complexes.
The introduction of the acetate group is a key finding, as it opens avenues for post-synthetic modification. The ester functionality can potentially be hydrolyzed to the corresponding alcohol ([2,2'-Bipyridin]-3-ol) or be a site for further chemical transformations. This versatility is a hallmark of the broader class of functionalized 2,2'-bipyridines, which are instrumental as ligands in transition-metal catalysis, as photosensitizers, and in the construction of supramolecular structures. nih.gov Although specific studies on the coordination chemistry of this compound are limited, the presence of the acetate group is anticipated to modulate the ligand's donor-acceptor properties, thereby influencing the photophysical and electrochemical characteristics of its metal complexes.
The broader family of 2,2'-bipyridine (B1663995) derivatives has been extensively utilized in a variety of applications, underscoring the potential contributions of novel members like the 3-yl acetate derivative. nih.gov These applications range from catalysis to the development of functional materials. researchgate.net The functionalization of the bipyridine core is a critical strategy for fine-tuning the chemical and physical properties of these compounds.
Identification of Remaining Challenges and Unexplored Facets
Despite the foundational synthetic work, significant challenges and unexplored facets remain in the research of this compound. A primary challenge is the limited number of reported synthetic routes. The development of more efficient and versatile synthetic methods is crucial for making this compound more accessible for further studies. nih.gov Challenges in the synthesis of unsymmetrically substituted bipyridines, in general, include issues with regioselectivity and the need for multi-step procedures. nih.gov
A major unexplored facet is the comprehensive characterization of its coordination chemistry. Systematic studies on the formation of metal complexes with various transition metals are needed to understand its binding modes, stability, and the electronic and steric effects of the 3-acetate substituent. The solid-state structures of its metal complexes have yet to be determined, which would provide invaluable insights into its coordination geometry.
Furthermore, the photophysical and electrochemical properties of this compound and its corresponding metal complexes are largely unknown. Investigating these properties is essential for assessing its potential in applications such as organic light-emitting diodes (OLEDs), sensors, and photocatalysis. The impact of the acetate group on the excited-state dynamics and redox potentials of its complexes is a key area for future investigation.
Prospective Avenues for Future Research and Application Development
The future of this compound research is promising, with several prospective avenues for exploration and application development.
Advanced Synthesis and Functionalization:
Future research should focus on developing alternative and more scalable synthetic strategies. This could involve cross-coupling reactions or direct C-H functionalization methods, which have proven effective for other bipyridine derivatives. nih.gov
The acetate group can serve as a handle for further functionalization, leading to a library of novel 3-substituted bipyridine ligands with tailored properties.
Coordination Chemistry and Catalysis:
A systematic exploration of its coordination with a wide range of transition metals will be crucial. This will help in understanding its ligand properties and identifying metals with which it forms stable and catalytically active complexes.
The resulting metal complexes could be screened for their catalytic activity in various organic transformations, such as cross-coupling reactions, C-H activation, and oxidation reactions.
Materials Science and Photophysics:
The luminescent properties of its metal complexes, particularly with ruthenium(II) and iridium(III), should be investigated for potential applications in OLEDs and chemical sensors.
The compound could be incorporated as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, potentially leading to materials with interesting electronic, optical, or porous properties.
Bioinorganic Chemistry:
Given that some bipyridine derivatives exhibit biological activity, future studies could explore the potential of this compound and its metal complexes in medicinal chemistry, for instance, as anticancer agents. dovepress.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing [2,2'-Bipyridin]-3-yl acetate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via esterification of 2,2'-bipyridin-3-ol with acetic anhydride under acidic catalysis. Optimization involves controlling reaction temperature (70–90°C) and using anhydrous conditions to minimize hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or sublimation (as employed for structurally related bipyridine derivatives) ensures high purity . Monitoring reaction progress using thin-layer chromatography (TLC) or HPLC with UV detection (λ = 254 nm) is advised to confirm completion.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features should be prioritized?
- Methodological Answer :
- NMR : In H NMR, the acetate methyl group appears as a singlet at δ 2.1–2.3 ppm, while aromatic protons on the bipyridine ring resonate between δ 7.5–9.0 ppm (split due to coupling). C NMR confirms the carbonyl carbon of the acetate at δ 170–175 ppm .
- IR : Strong absorption bands at ~1740 cm (C=O stretch) and 1220–1250 cm (C-O ester) are diagnostic.
- Mass Spectrometry : High-resolution ESI-MS should show a molecular ion peak at m/z corresponding to (calculated exact mass: 215.0821).
Q. How should researchers handle and store this compound to prevent degradation during experiments?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to minimize oxidation or hydrolysis. Pre-dry solvents (e.g., THF, DMF) over molecular sieves when used in reactions. Regular stability testing via HPLC (C18 column, acetonitrile/water gradient) is recommended to detect degradation products .
Advanced Research Questions
Q. What strategies resolve contradictions in metal-coordination behavior observed for this compound derivatives under varying pH conditions?
- Methodological Answer : Conflicting data on metal-ligand stability constants (e.g., with Cu or Fe) may arise from pH-dependent protonation of the pyridine nitrogen. Use potentiometric titrations (0.1 M KCl, 25°C) to determine pKa values of the bipyridine nitrogens. Complement with UV-Vis titration (200–800 nm) to monitor coordination-induced spectral shifts. For example, bipyridine-metal complexes often exhibit charge-transfer bands >400 nm .
Q. How can density functional theory (DFT) simulations elucidate the electronic properties of this compound in catalytic applications?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO), predicting redox activity. Compare with experimental cyclic voltammetry (scan rate: 100 mV/s, Ag/AgCl reference) in acetonitrile. The acetate group’s electron-withdrawing effect lowers the LUMO energy, enhancing ligand-to-metal charge transfer in catalytic systems .
Q. What are the key contributors to uncertainty in quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Major uncertainty sources include:
- Matrix effects : Use isotope-labeled internal standards (e.g., C-acetate analog) to correct for ion suppression in LC-MS/MS.
- Calibration range : Validate linearity across 3–4 orders of magnitude (e.g., 1 nM–10 µM).
- Replicates : Perform ≥6 biological and technical replicates to account for variability. Statistical tools like Monte Carlo simulations model combined uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
